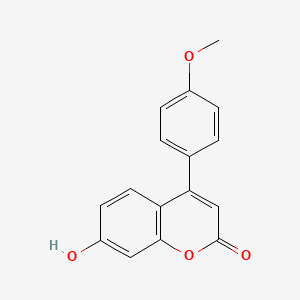

7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-4-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-16(18)20-15-8-11(17)4-7-13(14)15/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNGLVQFFBSENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Anticancer Potential of 4-Arylcoumarins: A Technical Guide for Cancer Researchers

Introduction: The Rise of 4-Arylcoumarins in Oncology

The quest for novel, efficacious, and selective anticancer agents is a perpetual endeavor in oncological research. Within this landscape, the coumarin scaffold, a benzopyrone structure abundant in nature, has emerged as a "privileged" framework in medicinal chemistry.[1][2] Among its numerous derivatives, the 4-arylcoumarin subclass (also known as neoflavones) has garnered substantial attention for its potent and diverse biological activities against various human malignancies.[1] These compounds, characterized by a fused benzene and α-pyrone ring system with an aryl substituent at the C4 position, have demonstrated the ability to modulate a multitude of cellular pathways critical to cancer initiation and progression.[3]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the biological activity of 4-arylcoumarin derivatives in cancer research. Moving beyond a mere recitation of findings, this guide delves into the mechanistic underpinnings of their anticancer effects, provides detailed, field-proven experimental protocols for their evaluation, and synthesizes structure-activity relationship (SAR) data to inform future drug design. Our narrative is grounded in the principles of scientific integrity, offering not just the "what" but the critical "why" behind experimental choices, ensuring a self-validating system of protocols and a robust foundation for further investigation.

I. Synthetic Strategies: Building the 4-Arylcoumarin Scaffold

The biological evaluation of 4-arylcoumarin derivatives is predicated on their efficient and versatile synthesis. Several methods have been developed, with the Pechmann condensation being a classical and widely adopted approach.[1][4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester to yield the 4-substituted coumarin core.[5][6] The choice of catalyst and reaction conditions is critical and has evolved to include milder and more environmentally friendly options.

Experimental Protocol: Pechmann Condensation for 4-Arylcoumarin Synthesis

This protocol provides a general framework for the synthesis of 4-arylcoumarin derivatives. The specific choice of phenol, β-ketoester, and catalyst will determine the final product.

Rationale: The Pechmann condensation is a robust and straightforward method for constructing the coumarin nucleus. The use of a solid acid catalyst or microwave irradiation can enhance reaction rates, improve yields, and simplify purification compared to traditional strong acid catalysts.[4][5]

Materials:

-

Substituted phenol (10 mmol)

-

Ethyl acetoacetate or other suitable β-ketoester (10 mmol)

-

Catalyst (e.g., SbCl₃–Al₂O₃, 5 mol% with respect to SbCl₃)[5]

-

Microwave reactor or conventional heating setup

-

Beaker (100 ml)

-

Glass rod

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a 100 ml beaker, thoroughly mix the phenolic compound (10 mmol) and ethyl acetoacetate (1.3g, 10 mmol) with the catalyst (e.g., 3.0 g of SbCl₃–Al₂O₃) using a glass rod.[5]

-

Microwave Irradiation: Place the beaker in a microwave oven and irradiate for approximately 10 minutes at a power level of 800 W. It is advisable to use intermittent irradiation (e.g., 30-second pulses with 30-second pauses) to control the temperature and prevent charring.[5]

-

Conventional Heating: Alternatively, the reaction mixture can be heated in an oil bath at a temperature determined by the reactivity of the substrates and the catalyst used. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Purify the crude product by column chromatography over silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-arylcoumarin derivative.[5]

-

Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[5]

II. Mechanisms of Anticancer Action: A Multi-pronged Attack on Malignancy

The anticancer prowess of 4-arylcoumarins stems from their ability to interact with a diverse array of molecular targets, leading to the disruption of multiple oncogenic signaling pathways. This multi-target profile is a significant advantage, potentially mitigating the development of drug resistance. The primary mechanisms of action are detailed below.

A. Inhibition of Tubulin Polymerization

A prominent and well-documented mechanism of action for several potent 4-arylcoumarin derivatives is the inhibition of microtubule dynamics.[7] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule polymerization leads to mitotic arrest and subsequent apoptosis.[8]

Certain 4-arylcoumarins act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[2][8] This binding prevents the assembly of tubulin dimers into microtubules, leading to a breakdown of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptotic cell death.[2][9] For instance, some 4-substituted coumarins have shown potent inhibition of tubulin polymerization and disruption of microtubule networks in a manner similar to colchicine.[2][10]

Caption: Workflow for a turbidimetric tubulin polymerization assay.

Rationale: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The increase in turbidity, measured as absorbance at 340 nm, is proportional to the mass of the microtubule polymer formed.[11][12] This allows for the quantitative determination of a compound's inhibitory (or enhancing) activity.

Materials:

-

Lyophilized tubulin (>99% pure) (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test 4-arylcoumarin derivative, dissolved in DMSO

-

Positive control (e.g., Nocodazole or Colchicine)

-

Negative control (DMSO vehicle)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

Pre-warmed 96-well plates

Procedure:

-

Reagent Preparation:

-

On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a concentration of 10 mg/ml. Snap freeze in liquid nitrogen and store at -70°C in small aliquots to avoid multiple freeze-thaw cycles.[13]

-

Prepare a working solution of GTP (1 mM) in General Tubulin Buffer.

-

Prepare the final polymerization buffer (TP buffer): General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.[13]

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the spectrophotometer to 37°C.[13]

-

Prepare serial dilutions of the test 4-arylcoumarin derivative and control compounds in TP buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.

-

-

Polymerization Reaction:

-

On ice, dilute the tubulin stock to a final concentration of 3 mg/ml in ice-cold TP buffer.[13]

-

In the pre-warmed 37°C 96-well plate, add 10 µl of the diluted test compound, positive control, or negative control to triplicate wells.[13]

-

To initiate the polymerization, add 90 µl of the 3 mg/ml tubulin solution to each well. Mix gently by pipetting.

-

-

Data Acquisition:

-

Immediately place the plate in the 37°C spectrophotometer.

-

Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes in kinetic mode.[13]

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) and the final polymer mass (Amax) for each curve.[11]

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

-

B. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many 4-arylcoumarin derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[14] This is often a downstream consequence of other cellular insults, such as mitotic arrest or DNA damage.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Evidence suggests that 4-arylcoumarins can trigger apoptosis primarily through the intrinsic pathway.[2][14] This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4][15] Treatment with apoptotic 4-arylcoumarins often leads to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization (MOMP).[15][16] This, in turn, results in the release of cytochrome c from the mitochondria into the cytoplasm, activating a cascade of caspases (cysteine-aspartic proteases), such as caspase-9 (initiator) and caspase-3 (executioner), which execute the final stages of cell death.[2][14]

Caption: Intrinsic apoptosis pathway induced by 4-arylcoumarins.

Rationale: This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis.[17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and used to label these early apoptotic cells.[2] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17][18] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[17]

Materials:

-

Cancer cell line of interest

-

4-Arylcoumarin test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

FACS tubes

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the 4-arylcoumarin derivative at various concentrations (including a vehicle control) for a predetermined time (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Centrifuge the cell suspension at approximately 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and centrifuge again.[17]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[17]

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a FACS tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[17]

-

Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).

-

Use unstained, single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates correctly.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

-

Lower-left (Q4): Live cells (Annexin V-, PI-)

-

Lower-right (Q3): Early apoptotic cells (Annexin V+, PI-)

-

Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)

-

Upper-left (Q1): Necrotic cells (Annexin V-, PI+)

-

-

C. Inhibition of Protein Kinases and Other Key Enzymes

The dysregulation of protein kinase signaling is a hallmark of cancer. Several 4-arylcoumarin derivatives have been identified as inhibitors of key kinases involved in cell proliferation, survival, and angiogenesis.

-

Cyclin-Dependent Kinases (CDKs): Some 4-hydroxycoumarin derivatives have shown potent and selective inhibition of CDKs, such as CDK1B and CDK9, with Ki values in the low nanomolar range.[21][22] Inhibition of CDKs disrupts cell cycle progression, leading to cell cycle arrest and preventing cancer cell proliferation.

-

Receptor Tyrosine Kinases (RTKs): Derivatives targeting RTKs like VEGFR-2 have been developed. By inhibiting VEGFR-2, these compounds can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2][23]

-

Aromatase Inhibition: In hormone-dependent cancers like estrogen receptor-positive (ER+) breast cancer, the enzyme aromatase is crucial for estrogen synthesis.[18] Certain 4-arylcoumarin derivatives have been identified as potent competitive inhibitors of aromatase, with Ki values in the nanomolar range, suggesting their potential in endocrine therapy.[18][24]

III. Evaluating Cytotoxicity and Proliferation: The MTT Assay

A fundamental step in the evaluation of any potential anticancer agent is to determine its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

Rationale: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals and measuring the absorbance, one can quantify the effect of a compound on cell viability.[23]

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

4-Arylcoumarin test compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Include wells with medium only to serve as a blank.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 4-arylcoumarin derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compound).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).[10]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium from the wells.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

-

Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[23]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable).

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

-

IV. Structure-Activity Relationship (SAR) and Data Synthesis

The anticancer activity of 4-arylcoumarin derivatives is highly dependent on the nature and position of substituents on both the coumarin nucleus and the C4-aryl ring. SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity.

Key SAR Observations:

-

Substituents on the C4-Aryl Ring: The substitution pattern on the C4-aryl ring is critical. For tubulin inhibitors, a 3,4,5-trimethoxyphenyl moiety, similar to that in combretastatin A-4, often confers high potency.[7]

-

Substituents on the Coumarin Ring: Hydroxylation, particularly dihydroxylation at the C6 and C7 or C7 and C8 positions, can significantly impact activity.[19][25] For instance, a catechol group (6,7-dihydroxy) was found to be a key constituent for Mcl-1 inhibitory activity.[19]

-

Substitutions at other positions: Alkyl groups at the C3 position and various substitutions at the C7 position (e.g., methoxy, acetoxy) have been shown to modulate cytotoxic effects.[18][25] The introduction of a hydrophobic, electron-withdrawing group at the C4 position of 6,7-dihydroxycoumarin enhanced Mcl-1 inhibitory capacity.[19]

Comparative Anticancer Activity of 4-Arylcoumarin Derivatives

| Compound ID | C4-Aryl Substituent | Other Key Substituents | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 11 | - | C3: n-decyl; 7,8-dihydroxy | LS180 (Colon) | 25.2 | Cytotoxicity | [25] |

| Compound 11 | - | C3: n-decyl; 7,8-dihydroxy | MCF-7 (Breast) | 25.1 | Cytotoxicity | [25] |

| Compound 25 | 3,4,5-trimethoxyphenyl | - | HT29D4 (Colon) | Potent | Tubulin Inhibition | [7] |

| Compound 26 | 3,4,5-trimethoxyphenyl | - | HT29D4 (Colon) | Potent | Tubulin Inhibition | [7] |

| Cpd 4 | - | 4-trifluoromethyl; 6,7-dihydroxy | - | 1.21 | Mcl-1 Inhibition | [19] |

| Coumarin A | 4-(2-hydroxyethoxy)-3-methoxyphenyl | Pyrano[3,2-c]coumarin | Breast (in vivo) | - | Apoptosis Induction | [14] |

V. In Vivo Validation: Xenograft Models

While in vitro assays are essential for initial screening and mechanistic studies, in vivo validation is a critical step in the preclinical development of any potential anticancer drug. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool for evaluating the in vivo efficacy of therapeutic candidates.[26][27]

Experimental Protocol: Subcutaneous Xenograft Model

Rationale: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing insights into its bioavailability, pharmacokinetics, and overall therapeutic potential. Subcutaneous implantation makes tumor growth easily measurable.[26][28]

Materials:

-

Immunocompromised mice (e.g., NSG or nude mice)

-

Human cancer cell line of interest

-

Matrigel (optional, can enhance tumor take rate)

-

4-Arylcoumarin test compound formulated for in vivo administration

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Preparation and Implantation:

-

Tumor Growth and Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[28]

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Compound Administration:

-

Administer the 4-arylcoumarin derivative and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection, oral gavage).

-

-

Study Endpoint and Analysis:

-

Continue treatment for a specified period or until tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the extent of tumor growth inhibition.

-

Tumor tissue can be further processed for histological or molecular analysis (e.g., Western blotting for apoptosis markers).

-

Conclusion and Future Directions

4-Arylcoumarin derivatives represent a highly promising class of compounds in the landscape of cancer research. Their synthetic tractability, coupled with their ability to engage multiple, critical oncogenic targets, positions them as a versatile scaffold for the development of novel anticancer therapeutics. The diverse mechanisms of action, including the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key enzymes like kinases and aromatase, offer multiple avenues for therapeutic intervention.

The protocols and data presented in this guide provide a robust framework for researchers to explore the anticancer potential of 4-arylcoumarin derivatives. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring synergistic combinations of 4-arylcoumarins with existing chemotherapeutic agents could lead to more effective treatment strategies that overcome drug resistance. The continued investigation of this remarkable class of molecules holds significant promise for the future of cancer therapy.

References

-

Synthesis and biological evaluation of 4 arylcoumarin analogues as tubulin-targeting antitumor agents. (2017). Bioorganic & Medicinal Chemistry, 25(5), 1652-1665. [Link]

-

Antioxidant and antitumor activities of 4-arylcoumarins and 4-aryl-3,4-dihydrocoumarins. (2014). Biochimie, 103, 115-122. [Link]

-

Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2015). Pharmaceutical Biology, 53(12), 1826-1833. [Link]

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2025). Molecules, 30(4), 167. [Link]

-

Biochemical and biological characterization of a novel anti-aromatase coumarin derivative. (2004). The Journal of Biological Chemistry, 279(40), 41652-41660. [Link]

-

Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer. (n.d.). Iranian Journal of Medical Sciences. [Link]

-

Recent Advances in Synthesis of 4-Arylcoumarins. (2018). Molecules, 23(10), 2417. [Link]

-

Recent Advances in Synthesis of 4-Arylcoumarins. (2018). Molecules, 23(10). [Link]

-

A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers in Pharmacology, 11, 622322. [Link]

-

Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. (n.d.). Journal of Biosciences and Medicines. [Link]

-

Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). International Journal of Molecular Sciences. [Link]

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2025). Molecules, 30(4). [Link]

-

Recent Advances in Synthesis of 4-Arylcoumarins. (2025). Molecules, 23(10), 2417. [Link]

-

A synthetic coumarin derivative (4-flourophenylacetamide-acetyl coumarin) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells. (2020). Journal of Biochemical and Molecular Toxicology, 34(10), e22553. [Link]

-

Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents. (2014). European Journal of Medicinal Chemistry, 74, 800-808. [Link]

-

Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. (2021). Bioorganic & Medicinal Chemistry, 29, 115851. [Link]

-

Anticancer mechanism of coumarin-based derivatives. (2024). European Journal of Medicinal Chemistry, 269, 116298. [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (n.d.). RSC Medicinal Chemistry. [Link]

-

A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers in Pharmacology, 11. [Link]

-

Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. (n.d.). Journal of Medicinal Chemistry. [Link]

-

3-Substituted-4-hydroxycoumarin as a new scaffold with potent CDK inhibition and promising anticancer effect: Synthesis, molecular modeling and QSAR studies. (2016). European Journal of Medicinal Chemistry, 121, 626-640. [Link]

-

Biochemical studies on coumarin derivatives as antioxidant and antitumor agents. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

-

Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. (n.d.). SciSpace. [Link]

-

Discovery of novel coumarin-sulfonates as tubulin polymerization inhibitors targeting the colchicine-binding site with potent anticancer activities. (2025). Bioorganic & Medicinal Chemistry Letters, 130, 130284. [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments, (119). [Link]

-

Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Xenostart. [Link]

-

Discovery of coumarin derivatives as potent and selective cyclin-dependent kinase 9 (CDK9) inhibitors with high antitumour activity. (2020). European Journal of Medicinal Chemistry, 200, 112424. [Link]

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. [Link]

-

Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]

-

Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral a. (n.d.). Der Pharma Chemica. [Link]

-

Can you help with Western Blot: Bax and BCL-2? (2014). ResearchGate. [Link]

-

Determination of Caspase Activation by Western Blot. (n.d.). Methods in Molecular Biology. [Link]

-

Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. (n.d.). Arkivoc. [Link]

-

A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). Molecules, 28(9), 3894. [Link]

Sources

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. maxanim.com [maxanim.com]

- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 10. texaschildrens.org [texaschildrens.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. cytoskeleton.com [cytoskeleton.com]

- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 19. static.igem.org [static.igem.org]

- 20. Annexin V Staining Protocol [bdbiosciences.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. startresearch.com [startresearch.com]

- 28. yeasenbio.com [yeasenbio.com]

Solubility Profiling of 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one: A Technical Guide

Executive Summary

The compound 7-hydroxy-4-(4-methoxyphenyl)chromen-2-one (often referred to as a 4-arylcoumarin derivative) represents a critical scaffold in medicinal chemistry, particularly for its antioxidant, anticancer, and anti-inflammatory potential. However, like many fused heterocyclic systems, its utility is frequently bottlenecked by poor aqueous solubility and complex behavior in organic media.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of this compound. By analyzing the interplay between its rigid benzopyrone core, the hydrogen-bonding 7-hydroxyl group, and the lipophilic 4-methoxyphenyl substituent, researchers can optimize purification (recrystallization) and formulation strategies.

Physicochemical Architecture

To predict solubility, we must first deconstruct the molecule’s interaction potential. The structure exhibits a "push-pull" electronic character that dictates its solvent affinity.

| Structural Feature | Electronic Character | Solubility Implication |

| Coumarin Core (Chromen-2-one) | Planar, aromatic, rigid | High lattice energy (High Melting Point); favors |

| 7-Hydroxyl Group (-OH) | H-bond donor & acceptor | Enhances solubility in polar protic solvents (EtOH, MeOH); pH-dependent solubility (pKa |

| 4-(4-Methoxyphenyl) Group | Lipophilic, bulky | Increases solubility in moderately polar organics (CHCl |

Thermodynamic Insight: The high melting point of 4-arylcoumarins (typically >200°C) indicates strong intermolecular forces within the crystal lattice. Dissolution requires a solvent capable of overcoming this lattice energy (

The Solubility Landscape

Based on structural analogs (e.g., 7-hydroxy-4-methylcoumarin, 4-hydroxycoumarin) and functional group analysis, the solubility profile of this compound is categorized into three distinct tiers.

Tier 1: High Solubility Solvents (Process Solvents)

Use for: Stock solutions, reactions, and initial dissolution.

-

Dimethyl Sulfoxide (DMSO):

. Disrupts strong intermolecular H-bonds; universal solvent for this class. -

Dimethylformamide (DMF): Similar efficacy to DMSO; useful for high-temperature synthesis.

-

Pyridine: Excellent due to

-interaction and basicity (deprotonates 7-OH slightly).

Tier 2: Temperature-Dependent Solvents (Recrystallization)

Use for: Purification. High solubility at boiling point; low solubility at room temperature.

-

Ethanol (EtOH): The primary choice. The 7-OH group H-bonds with EtOH, while the phenyl ring is accommodated by the ethyl chain.

-

Methanol (MeOH): Higher polarity than EtOH; often used in mixtures.

-

Acetone: Good solubility due to dipole-dipole interactions with the lactone carbonyl.

-

Ethyl Acetate: Moderate solubility; effective when mixed with Hexane for precipitation.

Tier 3: Poor Solvents (Anti-Solvents)

Use for: Crashing out products or washing crystals.

-

Water: Practically insoluble at neutral pH.

-

Diethyl Ether: Sparingly soluble.

-

Hexane/Heptane: Insoluble.

Experimental Protocol: Isothermal Saturation Method

Do not rely solely on visual estimation. The following protocol ensures a self-validating, quantitative measurement of solubility (Mole Fraction,

Workflow Visualization

Figure 1: Standardized workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation: Weigh 100 mg of this compound into a sealable glass vial.

-

Solvent Addition: Add 2.0 mL of the target organic solvent (e.g., Ethanol).

-

Equilibration: Place the vial in a thermostatic shaker bath.

-

Standard: 25°C, 30°C, 35°C, 40°C.

-

Duration: Shake for 24–48 hours to ensure solid-liquid equilibrium.

-

-

Sampling: Stop agitation and allow solids to settle for 1 hour (maintain temperature).

-

Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (Nylon filters may bind the coumarin).

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

-

Detection: UV at

(characteristic of the coumarin scaffold). -

Calculation: Determine concentration (

) using a calibration curve.

-

Thermodynamic Modeling

To extrapolate solubility to other temperatures, apply the Modified Apelblat Equation . This is superior to the van't Hoff equation for coumarins as it accounts for the temperature dependence of enthalpy.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical constants derived from your experimental data (Step 4).

Interpretation:

-

If solubility increases significantly with

(positive enthalpy), the dissolution is endothermic (typical for this compound). -

Recrystallization Strategy: A steep slope in the solubility curve (Solubility vs. T) in Ethanol confirms it as the ideal recrystallization solvent.

Solubility Enhancement Strategies

For formulation, organic solubility often needs to be translated into aqueous bioavailability.

-

pH Adjustment: The 7-OH group is weakly acidic (

).-

Protocol: Use buffered solvents at pH 9.0 to form the phenolate anion, drastically increasing aqueous solubility (though stability may decrease).

-

-

Cyclodextrin Complexation: Literature on 7-hydroxy-4-methylcoumarin confirms that

-Cyclodextrins (SBE-

References

-

Cayman Chemical. (2022).[1] 4-Hydroxycoumarin Product Information & Solubility Data. Link

-

Zhang, J., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin...[2] through complexation with sulfobutyl ether-β-cyclodextrin.[2][3] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Bai, J.H., & Dong, J.L. (2016).[4] Crystal structure of 7-hydroxy-4-(hydroxymethyl)coumarin. IUCrData. Link

-

EPA CompTox. (2024). Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- Physicochemical Properties. Link

-

ResearchGate Community. (2020). Solubility discussions on Coumarin and 7-Hydroxycoumarin in organic solvents. Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Estrogen Receptor Modulatory Activity of 4-(4-methoxyphenyl) Coumarins

Foreword: The Therapeutic Promise of the Coumarin Scaffold

Coumarins, a class of benzopyran-2-one compounds, are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic derivatives that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant effects.[1][2][3] Their structural similarity to endogenous steroidal hormones has made them particularly intriguing candidates for modulating nuclear hormone receptors. This guide focuses on a specific subclass, 4-(4-methoxyphenyl) coumarins, and provides a deep technical dive into the methodologies and scientific rationale for evaluating their potential as modulators of the estrogen receptor (ER), a critical target in endocrinology and oncology.

Section 1: The Estrogen Receptor: A Key Therapeutic Target

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of 17β-estradiol. While essential for reproductive health, their dysregulation is a key driver in the pathology of numerous diseases, most notably hormone receptor-positive (HR+) breast cancer, which accounts for 70-80% of all breast cancer cases.[4][5] Modulating ER activity is a cornerstone of therapy for these cancers.[1]

The goal is often not simple antagonism but selective modulation. A Selective Estrogen Receptor Modulator (SERM) is a compound that exhibits tissue-dependent agonist or antagonist activity.[5][6] The ideal SERM might act as an antagonist in breast tissue to inhibit tumor growth, while acting as an agonist in bone tissue to prevent osteoporosis. The 4-arylcoumarin scaffold has proven to be a suitable non-steroidal framework for designing such modulators.[5][6][7]

The Canonical Estrogen Signaling Pathway

Understanding the mechanism of action requires a firm grasp of the canonical signaling pathway. Upon binding 17β-estradiol, the estrogen receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription. A potential modulator like a 4-(4-methoxyphenyl) coumarin would competitively bind to the receptor's ligand-binding domain (LBD), initiating either an agonistic (activating) or antagonistic (blocking) conformational change.

Section 2: Synthesis of 4-(4-methoxyphenyl) Coumarin Scaffolds

The ability to rationally design and test novel modulators hinges on robust synthetic chemistry. The Pechmann condensation is a cornerstone method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[8] For 4-arylcoumarins, this often involves reacting a substituted phenol with an ethyl benzoylacetate.

A common route to synthesize a 4-(4-methoxyphenyl) coumarin derivative is through the Lewis acid-catalyzed condensation of a substituted phenol with 4-methoxycinnamic acid.[9] This and other methods like the Suzuki-Miyaura cross-coupling allow for systematic modifications to both the coumarin core and the 4-phenyl ring, which is essential for developing Structure-Activity Relationship (SAR) models.[8]

Section 3: In Silico Screening: Predicting Molecular Interactions

Before committing to costly synthesis and in vitro testing, computational methods provide a critical first pass to predict whether a compound is likely to interact with the target. Molecular docking and molecular dynamics (MD) simulations are powerful tools to visualize binding modes and estimate binding affinities.[10][11][12]

Studies have shown that 4-arylcoumarins can effectively mimic the hydrophobic packing of estradiol's steroid ring within the ER's ligand-binding pocket.[6][7] Key interactions often involve a phenolic hydroxyl group on the coumarin scaffold forming hydrogen bonds with the highly conserved residues Glu353 and Arg394 in ERα, analogous to the A-ring of estradiol.[6][13] MD simulations can further reveal the stability of these interactions over time and suggest a preference for one receptor subtype over the other; for instance, some coumarin phytoestrogens show a greater affinity and selectivity for ERβ than ERα.[10]

Workflow for Molecular Docking Analysis

A typical docking workflow serves to filter and prioritize candidate molecules. The primary goal is to predict the binding conformation and score the interaction, with a more negative score indicating a more stable complex.

Section 6: Concluding Remarks and Future Outlook

The 4-(4-methoxyphenyl) coumarin scaffold represents a promising and versatile platform for the development of novel estrogen receptor modulators. The established workflows—from in silico prediction to in vitro functional validation—provide a robust framework for identifying and characterizing new chemical entities.

Future research should focus on several key areas:

-

ER Subtype Selectivity: Systematically designing compounds with high selectivity for ERβ, which may offer a better safety profile, particularly for non-cancer indications like inflammation or neuroprotection.

-

Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for translating potent compounds into viable drug candidates. [14][15][16]3. In Vivo Efficacy: Promising leads must be validated in relevant animal models of disease, such as hormone-dependent breast cancer xenografts, to confirm their therapeutic potential. [17] By integrating computational chemistry, synthetic innovation, and rigorous biological evaluation, the scientific community can continue to unlock the full therapeutic potential of these fascinating molecules.

References

-

Gao, F., Feng, T., Li, Y., Liu, H., & Zhang, H. (2020). Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study. Molecules, 25(18), 4253. [Link]

-

Reyes-Reyes, E. M., et al. (2022). In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. Frontiers in Chemistry, 10, 888936. [Link]

-

Meza-Ireta, S. A., et al. (2022). Molecular Docking Studies of Estrone-Coumarin Derivatives as Aromatase and 17 β -HSD1 Inhibitors Related to Hormone Receptor Positive (HR+) Breast Cancer. Advances in Enzyme Research, 10(4), 83-100. [Link]

-

Bezerra, M. Z. B., Machado, M. I. L., de Morais, S. M., & Braz-Filho, R. (1997). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Journal of the Brazilian Chemical Society, 8(3), 229-234. [Link]

-

Basanagouda, M., et al. (2011). A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer. Current Medicinal Chemistry, 18(28), 4338-4365. [Link]

-

Niinivehmas, S., et al. (2021). Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. Molecules, 26(17), 5229. [Link]

-

Menezes, J. C., et al. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 29(3), 698. [Link]

-

Weatherman, R. V., et al. (2022). Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modulators. Journal of Purdue Undergraduate Research, 12, 10-18. [Link]

-

Abdullahi, B. U., et al. (2023). Molecular Docking Studies of some Coumarin Derivatives as Anti- Breast Cancer agents. Progress in Chemical and Biochemical Research, 6(3), 229-243. [Link]

-

Niinivehmas, S., et al. (2021). Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. Semantic Scholar. [Link]

-

Kumar, N., Gulati, H. K., Sharma, A., & Bedi, P. M. S. (2022). Coumarin derivatives as selective estrogen receptor degraders. ResearchGate. [Link]

-

EndoNews. (2018). Coumarin based compounds found to inhibit the estradiol synthesis pathway. EndoNews. [Link]

-

Rivera-Yañez, N., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules, 28(5), 2413. [Link]

-

Wang, Y., et al. (2018). Design, Synthesis, and Evaluation of in Vitro and In Vivo Anticancer Activity of 4-Substituated Coumarins: A Novel Class of Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 61(13), 5725-5743. [Link]

-

Niinivehmas, S., Manivannan, E., Rauhamäki, S., Huuskonen, J., & Pentikäinen, O. (2021). Binding of 3-phenylcoumarins to ERα. ResearchGate. [Link]

-

De Oliveira, M. R., et al. (2021). Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. Molecules, 26(6), 1639. [Link]

-

Al-Warhi, T., et al. (2020). Antiestrogenic Activity and Possible Mode of Action of Certain New Nonsteroidal Coumarin-4-acetamides. Molecules, 25(11), 2636. [Link]

-

Bou-Salah, L., et al. (2001). [Synthesis and binding affinity of 3-aryl-7-hydroxycoumarins to human alpha and beta estrogen receptors]. Annales Pharmaceutiques Françaises, 59(4), 261-268. [Link]

-

Niinivehmas, S., et al. (2021). Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. Molecules, 26(17), 5229. [Link]

-

Selepe, M. A., et al. (2013). Synthesis and antiproliferative activity of coumarin-estrogen conjugates against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5797-5802. [Link]

-

Kumar, D., et al. (2008). Rapid synthesis of 4-benzylidene and 4-[bis-(4-methoxyphenyl)-methylene-2-substituted phenyl-benzopyrans as potential selective estrogen receptor modulators (SERMs) using McMurry coupling reaction. European Journal of Medicinal Chemistry, 43(11), 2414-2423. [Link]

-

Pharmatest Services. (n.d.). In vitro assay, estrogenic activity. Retrieved February 13, 2026, from [Link]

-

Al-Azani, M., et al. (2018). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Structural Chemistry, 29(4), 1125-1135. [Link]

-

Rivera-Yañez, N., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. MDPI. [Link]

-

Emam, S. H., et al. (2021). Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. ResearchGate. [Link]

-

Qian, H., & Sun, J. (2021). Synthesis of Coumarins via [4+2] Cyclization of Siloxy Alkynes and Salicylaldehydes. Synlett, 32(02), 207-210. [Link]

-

Niinivehmas, S., et al. (2021). Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. ResearchGate. [Link]

-

Kourouni, E., & Litinas, K. E. (2023). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 28(19), 6799. [Link]

-

Taylor & Francis. (n.d.). Receptor modulators – Knowledge and References. Retrieved February 13, 2026, from [Link]

-

Veselinović, A. M., et al. (2014). Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies. Chemico-Biological Interactions, 214, 25-34. [Link]

-

Geronikaki, A., et al. (2021). Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. Molecules, 26(11), 3169. [Link]

-

Ritschel, W. A., & Brady, M. E. (1980). Pharmacokinetics of coumarin upon i.v. administration in man. European Journal of Clinical Pharmacology, 18(5), 457-461. [Link]

-

Niinivehmas, S., et al. (2019). Development of new Coumarin-based profluorescent substrates for human cytochrome P450 enzymes. Xenobiotica, 49(11), 1271-1281. [Link]

-

González-Guevara, J. L., et al. (2022). Pharmacokinetics and Tissue Distribution of Coumarins from Tagetes lucida in an LPS-Induced Neuroinflammation Model. Pharmaceutics, 14(11), 2293. [Link]

-

Khan, I., et al. (2022). Synthesis, in-silico and anti-inflammatory activities of novel coumarin derivatives. Journal of Molecular Structure, 1262, 133038. [Link]

-

Pillai, L. S., et al. (2018). Nonhormonal selective estrogen receptor modulator 1-(2-[4-{(3R,4S)-7-Methoxy-2, 2-dimethyl-3-phenyl-chroman-4yl}phenoxy]ethyl)pyrrolidine hydrochloride (ormeloxifene hydrochloride) for the treatment of breast cancer. Drug Development Research, 79(6), 275-286. [Link]

-

Kim, S., et al. (2004). Estrogen receptor ligands. Part 4: The SAR of the syn-dihydrobenzoxathiin SERAMs. Bioorganic & Medicinal Chemistry Letters, 14(11), 2741-2745. [Link]25925/)

Sources

- 1. A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of coumarin upon i.v. administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the Pechmann Condensation Synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin

Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin via the Pechmann condensation. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework that combines a step-by-step experimental procedure with a thorough explanation of the underlying reaction mechanism. By elucidating the causality behind critical experimental choices and incorporating self-validating checkpoints, this protocol aims to ensure both reproducibility and a high degree of purity for the target compound, a valuable scaffold in medicinal chemistry.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of heterocyclic compounds widely distributed in nature and renowned for their diverse and potent biological activities.[1] The coumarin nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1][2] Specifically, 7-hydroxy-4-arylcoumarins are of significant interest due to their applications as fluorescent probes, laser dyes, and as precursors for more complex pharmacologically active molecules.[3]

The Pechmann condensation, first reported by Hans von Pechmann in 1883, remains one of the most direct and efficient methods for synthesizing coumarins.[4][5] The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[6][7][8] This application note details the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin from resorcinol and ethyl 4-methoxybenzoylacetate, leveraging the high reactivity of resorcinol to achieve an efficient transformation.

The Pechmann Condensation: A Mechanistic Perspective

Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting potential issues. The synthesis proceeds through three key acid-catalyzed stages. The use of a strong protic acid, such as concentrated sulfuric acid, is crucial for protonating carbonyl oxygens, thereby increasing the electrophilicity of the carbonyl carbons at each stage.

dot

Caption: Reaction mechanism of the Pechmann condensation.

-

Transesterification: The reaction initiates with the protonation of the ester carbonyl of ethyl 4-methoxybenzoylacetate by the acid catalyst. This activation facilitates the nucleophilic attack by a hydroxyl group of resorcinol, leading to a transesterification reaction that forms a phenolic ester intermediate.[5][7]

-

Intramolecular Electrophilic Aromatic Substitution (EAS): Resorcinol is a highly activated phenol due to the two electron-donating hydroxyl groups, which enhance the nucleophilicity of the aromatic ring.[4] The keto-carbonyl group of the intermediate is protonated, and the activated aromatic ring attacks this electrophilic center in an intramolecular Friedel-Crafts type acylation to form a six-membered heterocyclic ring.[5][7] This cyclization step is typically the rate-determining step.

-

Dehydration: The final step involves the acid-catalyzed elimination of a water molecule from the tertiary alcohol formed during cyclization.[5] This dehydration step results in the formation of a conjugated, stable aromatic pyrone ring system, driving the reaction to completion.

Experimental Protocol

This protocol is designed for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Notes |

| Resorcinol | C₆H₆O₂ | 110.11 | 2.20 g (20 mmol) | Highly activated phenol, handle with care. |

| Ethyl 4-methoxybenzoylacetate | C₁₂H₁₄O₄ | 222.24 | 4.45 g (20 mmol) | β-ketoester. |

| Sulfuric Acid (Conc., 98%) | H₂SO₄ | 98.08 | 20 mL | Corrosive acid catalyst. Handle with PPE. |

| Deionized Water | H₂O | 18.02 | ~500 mL | For work-up and washing. |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | For recrystallization. |

| Ice | - | - | ~400 g | For ice baths and work-up. |

| 500 mL Beaker | - | - | 1 | For reaction work-up. |

| 250 mL Erlenmeyer Flask | - | - | 1 | For the reaction. |

| Magnetic Stirrer & Stir Bar | - | - | 1 | For mixing. |

| Büchner Funnel & Filter Flask | - | - | 1 | For product isolation. |

Safety Precautions

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. It is also a strong dehydrating agent. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All manipulations should be performed inside a chemical fume hood.

-

Resorcinol: Harmful if swallowed or absorbed through the skin. It is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

General: The reaction is exothermic, especially during the addition of reagents to the acid. Proper temperature control is essential to prevent side reactions and ensure safety.

Step-by-Step Synthesis Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to final product characterization.

dot

Caption: Experimental workflow for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin.

-

Reaction Setup: Place 20 mL of concentrated sulfuric acid in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Cool the flask in an ice bath until the temperature of the acid is below 10°C. In a separate beaker, combine 2.20 g (20 mmol) of resorcinol and 4.45 g (20 mmol) of ethyl 4-methoxybenzoylacetate and mix until a homogeneous slurry or solution is formed.

-

Controlled Addition: Add the resorcinol/ketoester mixture to the cold, stirring sulfuric acid in small portions over 15-20 minutes. The key is to maintain the internal temperature of the reaction mixture below 10°C. Causality Note: This slow, controlled addition is critical to dissipate the heat generated from the exothermic condensation and dissolution, preventing the formation of sulfonated byproducts and thermal degradation.[1][9]

-

Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the mixture stir for 18-24 hours. The solution will typically darken in color. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation (Work-up): Prepare a 500 mL beaker containing approximately 400 g of crushed ice and water. While stirring the ice slurry vigorously, slowly pour the reaction mixture into the beaker. A precipitate will form immediately. Causality Note: Pouring the acidic reaction mixture into ice water simultaneously quenches the reaction and precipitates the organic product, which has very low solubility in the aqueous acidic medium.[9][10]

-

Filtration and Washing: Allow the precipitate to stir in the ice water for 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes any residual acid and water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot 95% ethanol to dissolve it. If the solid does not dissolve completely, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.[1]

Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Parameter | Expected Result |

| Appearance | Off-white to pale yellow solid. |

| Yield | Theoretical Yield: 5.36 g. Typical practical yields range from 75-90%. |

| Melting Point | ~219 °C.[11] A sharp melting point range (± 2°C) indicates high purity. |

| FT-IR (KBr, cm⁻¹) | Broad peak ~3100-3400 (phenolic O-H stretch), ~1700-1720 (C=O lactone stretch), ~1610, 1580, 1500 (C=C aromatic stretch), ~1260 (C-O-C ether stretch). |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 1H, -OH), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.1 (d, 2H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.1 (s, 1H, vinyl H), ~3.8 (s, 3H, -OCH₃). (Note: Exact shifts may vary based on solvent and instrument). |

| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z = 269.07. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Reagents are of poor quality. 3. Reaction temperature was not maintained. | 1. Monitor reaction by TLC to confirm completion before work-up. 2. Use fresh, pure resorcinol and β-ketoester. 3. Ensure strict temperature control (<10°C) during the initial addition phase. |

| Dark, Tarry Product | 1. Reaction temperature was too high, causing decomposition or sulfonation. 2. Reaction time was excessively long. | 1. Repeat the reaction with careful temperature control. 2. Monitor the reaction and perform the work-up as soon as it reaches completion as indicated by TLC. The crude tar may be treatable with activated charcoal during recrystallization. |

| Product Fails to Crystallize | 1. Solution is too dilute. 2. Presence of oily impurities. | 1. Evaporate some of the recrystallization solvent and attempt cooling again. 2. Try scratching the inside of the flask with a glass rod to induce nucleation. If impurities are suspected, an additional purification step like column chromatography may be necessary. |

Conclusion

The Pechmann condensation offers a reliable and high-yielding pathway for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin. By maintaining careful control over reaction parameters, particularly temperature, and following a systematic protocol for work-up and purification, researchers can consistently obtain a high-purity product. The detailed mechanistic insights and procedural rationale provided in this guide are intended to empower scientists to not only replicate this synthesis successfully but also to adapt the methodology for the creation of other valuable coumarin derivatives.

References

-

Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]

-

JETIR. (2023). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR, 10(10). Retrieved from [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

-

SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

-

YouTube. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. Retrieved from [Link]

-

YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxycoumarins by Pechmann reaction using Nafion resin/silica nanocomposites as catalysts. Retrieved from [Link]

-

Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. Retrieved from [Link]

-

ScienceDirect. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Retrieved from [Link]

-

International Union of Crystallography. (2016). 7-Hydroxy-4-(hydroxymethyl)coumarin. Retrieved from [Link]

-

Semantic Scholar. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

-

Arkivoc. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Pechmann reaction of resorcinol and ethyl acetoacetate with H‐Beta zeolite. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. Retrieved from [Link]

-

MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]

-

IOSR Journal. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Retrieved from [Link]

-

ResearchGate. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- Properties. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. mdpi.com [mdpi.com]

- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pechmann Condensation [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

Synthesis of 7-Hydroxy-4-(4-methoxyphenyl)coumarin via Pechmann Condensation: An Application Note and Protocol

Introduction

Coumarins, a prominent class of benzopyran-2-one derivatives, are of significant interest to the pharmaceutical and materials science sectors due to their diverse biological activities and unique photochemical properties. The synthesis of functionalized coumarins is a cornerstone of medicinal chemistry research, with applications ranging from anticoagulants and anti-inflammatory agents to fluorescent probes. The Pechmann condensation, a classic acid-catalyzed reaction between a phenol and a β-ketoester, remains one of the most efficient and versatile methods for the preparation of coumarin scaffolds.[1] This application note provides a detailed protocol for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin, a valuable heterocyclic compound, through the Pechmann condensation of resorcinol and ethyl 4-methoxybenzoylacetate. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary characterization and safety protocols.

Reaction Mechanism and Rationale

The Pechmann condensation proceeds through a series of acid-catalyzed steps. The generally accepted mechanism involves:

-

Transesterification: The initial step is the acid-catalyzed transesterification of the β-ketoester (ethyl 4-methoxybenzoylacetate) with the phenol (resorcinol).

-

Electrophilic Aromatic Substitution: The more nucleophilic carbon of the resorcinol ring attacks the activated carbonyl group of the ester, leading to a cyclized intermediate.

-

Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic coumarin ring system.

The choice of an acid catalyst is crucial for the success of the reaction. While strong mineral acids like sulfuric acid are traditionally used, solid acid catalysts and Lewis acids have gained prominence due to their ease of handling and potential for recyclability.[2] For the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin, the electron-rich nature of resorcinol allows for relatively mild reaction conditions.

Visualizing the Synthesis

Reaction Mechanism

Caption: The Pechmann condensation mechanism.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Materials and Reagents

| Material/Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| Resorcinol | C₆H₆O₂ | 110.11 | 108-46-3 | Sigma-Aldrich |

| Ethyl 4-methoxybenzoylacetate | C₁₂H₁₄O₄ | 222.24 | 2881-83-6 | TCI America[3] |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Fisher Scientific |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |

Experimental Protocol

This protocol is adapted from established procedures for Pechmann condensations.[4][5]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place resorcinol (5.5 g, 0.05 mol) and ethyl 4-methoxybenzoylacetate (11.1 g, 0.05 mol).

-

Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (10 mL) dropwise. The addition should be performed in an ice bath to control the initial exothermic reaction.

-

Reaction: After the addition of the acid is complete, remove the ice bath and heat the reaction mixture in a water bath maintained at 90-100°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 250 mL of crushed ice with vigorous stirring. A solid precipitate will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from 95% ethanol to yield pale yellow to off-white crystals.[6]

Product Characterization

The identity and purity of the synthesized 7-hydroxy-4-(4-methoxyphenyl)coumarin should be confirmed by the following methods:

| Characterization Technique | Expected Results |

| Melting Point | Literature values for similar coumarin derivatives suggest a melting point in the range of 200-220°C. The melting point of a closely related compound, 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione, is reported as 180°C. |

| ¹H NMR | Expected signals include aromatic protons from both the coumarin and methoxyphenyl rings, a singlet for the methoxy group, and a singlet for the vinylic proton of the coumarin ring. The phenolic proton will also be present. |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon of the lactone, aromatic carbons, and the methoxy carbon are expected. |

| IR Spectroscopy (KBr) | Key vibrational bands are expected for the phenolic O-H stretch (broad), the lactone C=O stretch, C-O-C stretching, and C=C aromatic stretching. For 7-hydroxy-4-methyl coumarin, a similar structure, characteristic peaks are observed for the hydroxyl group (2400-3500 cm⁻¹), carbonyl group (1705-1725 cm⁻¹), and alkene double bond (1620-1680 cm⁻¹).[7] |

Safety and Handling Precautions

-

Resorcinol: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Ethyl 4-methoxybenzoylacetate: May cause eye, skin, and respiratory tract irritation. Use in a well-ventilated area.[3]

-

Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and a face shield.[8]

-

The reaction should be performed in a well-ventilated fume hood.

-

Always add acid to the reaction mixture slowly and with cooling to control the exothermic reaction.

Conclusion

The Pechmann condensation provides a straightforward and efficient route for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin from readily available starting materials. The protocol detailed in this application note, when followed with the appropriate safety precautions, offers a reliable method for obtaining this valuable compound for further research and development in the fields of medicinal chemistry and materials science. The versatility of the Pechmann reaction allows for the synthesis of a wide array of coumarin derivatives by varying the phenolic and β-ketoester starting materials.

References

- TCI America. Safety Data Sheet: Ethyl (4-Methoxybenzoyl)

- Fisher Scientific.

- TCI Chemicals. Safety Data Sheet: Ethyl (2-Methoxybenzoyl)

- Gadkhe, S. A., et al. Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2017, 7(3), 274-278.

- Meridian Bioscience.

- Al-Amiery, A. A., et al. Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate.

- Pechmann Condensation. University of California, Irvine, Department of Chemistry. (Accessed February 13, 2026).

- Synthesis of 7 hydroxy-4-methyl coumarin. SlideShare, 2016.

- Tokyo Chemical Industry Co., Ltd. Ethyl (4-Methoxybenzoyl)

- BenchChem. Methods to improve the yield of 7-hydroxy-4-phenylcoumarin synthesis. (Accessed February 13, 2026).

- Karam, A., et al. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace, 2016.

- Kayal, N., et al. Synthesis and biological evaluation of coumarin derivatives as anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 2016, 7(6), 2394-01.

- Google Patents. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin. (Accessed February 13, 2026).

- Yulizar, Y., et al. FTIR spectrum of 7-hydroxy-4-methyl coumarin.

- Pharmrecord. Experiment Synthesize 7-hydroxy 4-methyl coumarin. (Accessed February 13, 2026).

- Wikipedia.

- Vibzzlab.

- PubChem. 7-Hydroxy-4-methoxymethylcoumarin. (Accessed February 13, 2026).

- Ibrahem, R. A., & Al-Bayati, S. F. N. SYNTHESIS AND CHARACTERIZATION OF NEW HETEROCYCLIC DERIVATIVES FROM 7- HYDROXY -4- METHYL COUMARIN AND STUDY ANTIOXIDANT ACTIVITY FOR SOME SYNTHETIC COMPOUNDS.

- Kumar, A., et al. A highly efficient and reusable MoO3/Al2O3 solid acid catalyst for the synthesis of coumarins via Pechmann condensation under solvent-free conditions. HETEROCYCLES, 2008, 75(2), 337-343.

- Goswami, A., et al. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 2019, 4(7), 12345-12355.

Sources

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [open.bu.edu]

Application Note: Green Synthesis of 4-Arylcoumarins Using Solid Acid Catalysts

Executive Summary

The synthesis of 4-arylcoumarins (neoflavones) has traditionally relied on the Pechmann condensation mediated by corrosive, non-recoverable liquid acids such as concentrated

This guide details a green chemistry protocol utilizing solid acid catalysts (SACs)—specifically Amberlyst-15 , Sulfated Zirconia (

Scientific Rationale & Mechanistic Insight

The Shift to Solid Acids